2-bromo-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide
Description
2-bromo-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
2-bromo-N-[[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrClN3O2S/c22-16-7-2-1-6-15(16)19(27)26-21(29)24-14-5-3-4-12(10-14)20-25-17-11-13(23)8-9-18(17)28-20/h1-11H,(H2,24,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHLWKLFLVOMGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Bromine and Chlorine: Bromination and chlorination of the benzoxazole core can be achieved using bromine and chlorine reagents under controlled conditions.
Formation of Carbamothioyl Group: The carbamothioyl group can be introduced by reacting the benzoxazole derivative with thiourea or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent-free conditions, and continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: The benzoxazole core can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2-bromo-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-bromo-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-bromo-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
